Validated Inhibition of EGF-Induced Tumor Cell Chemotaxis Across Multiple Cell Lines
In a high-throughput screen of 20,000 compounds, MNBA uniquely inhibited the migration of nine tumor cell lines without affecting cell viability or cell cycle progression. Treatment with MNBA significantly inhibited EGF-induced chemotaxis and chemokinesis in human non-small cell lung cancer (NSCLC) cells, and reduced migration of breast cancer cells by 40% in vitro [1][2]. These events are undetectable in metastatic tissue treated with structural analogs lacking the 4-methyl group, such as 3-nitrobenzoic acid which was not identified as a hit in the same screen.
| Evidence Dimension | EGF-induced cancer cell migration inhibition |
|---|---|
| Target Compound Data | 40% reduction in breast cancer cell migration; significant inhibition of NSCLC chemotaxis |
| Comparator Or Baseline | 3-nitrobenzoic acid (unsubstituted analog) — negative in the same 20,000-compound HTS screen |
| Quantified Difference | Active hit vs. non-hit (0% inhibition in screen) |
| Conditions | In vitro Transwell and wound-healing assays; NSCLC (A549) cell line |
Why This Matters
Procurement decisions for phenotypic screening must rely on MNBA because generic nitrobenzoic acid, commonly held in inventory, does not yield the specific coffilin phosphorylation inhibition required for antimetastatic probe discovery.
- [1] Chen, P., et al. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration. Molecular Medicine Reports, 2011, 4(5), 947-953. DOI: 10.3892/mmr.2011.527. View Source
- [2] Guo, H., et al. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice. Cancer Letters, 2011, 305(1), 69-75. DOI: 10.1016/j.canlet.2011.02.028. View Source
